4-Benzylpiperazine-1-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
6935-82-6 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-benzylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
InChI Key |
UPRPMAXKKSSVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylpiperazine 1 Carbaldehyde and Its Direct Precursors
General Strategies for Piperazine (B1678402) Ring Construction
The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into cyclization reactions of linear precursors and transformations of other heterocyclic systems.
A common and direct method for obtaining the saturated piperazine ring is through the reduction of the corresponding aromatic pyrazine (B50134). mdpi.comresearchgate.net This approach is particularly useful for producing both unsubstituted and substituted piperazines.
The catalytic hydrogenation of pyrazines is a well-established technique. researchgate.netnih.govacs.org Various hydrogenation catalysts, including Raney nickel, Raney cobalt, and supported noble metals like palladium and rhodium, are effective for this transformation. google.com The reaction is typically carried out under elevated hydrogen pressure and at temperatures ranging from 125 to 225°C. google.com For instance, pyrazine can be hydrogenated to piperazine by passing a stream of hydrogen saturated with vaporized pyrazine over a reduced nickel catalyst on an activated alumina (B75360) support at 200–225°C and 450–600 psi. google.com
A facile method has been developed for the asymmetric synthesis of chiral piperazines via the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. nih.govacs.org This method yields a wide array of chiral piperazines, including those with substituents at the 3-position, or at the 2,3- and 3,5-positions, with high enantiomeric excess (up to 96% ee). researchgate.netnih.govacs.org One study detailed the synthesis of a piperazine derivative starting from pyrazine-2-carboxylic acid, which involved an esterification step followed by hydrogenation to form the piperazine ring. connectjournals.com
Table 1: Hydrogenation of Pyrazine Derivatives
| Starting Material | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazine | Reduced Nickel/Alumina | 200-225°C, 450-600 psi H₂ | Piperazine | Substantial | google.com |
| 3-Substituted Pyrazinium Salts | Ir-JosiPhos type ligand | H₂ | Chiral 3-Substituted Piperazines | High (up to 92% ee) | researchgate.net |
The construction of the piperazine ring can also be achieved through the cyclization of acyclic diamine precursors. acs.org These methods involve forming two new carbon-nitrogen bonds to complete the six-membered ring.
One general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, which generates bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com This method allows for the conversion of a primary amino group into a piperazine ring, offering a tool for structural modification of bioactive molecules. mdpi.com
Palladium-catalyzed cyclization reactions provide a modular synthesis of highly substituted piperazines. acs.orgorganic-chemistry.org This process can couple a propargyl unit with various diamine components, affording the heterocyclic products in good yields with high regio- and stereochemical control. acs.org Another strategy involves the reaction of 1,2-diamines to generate 2,3-substituted piperazines. nih.gov
Catalytic systems based on iridium have also been employed. For example, a Cp*Ir complex catalyzes the N-alkylative reactions of ethanolamines. clockss.org The homocoupling of N-benzylethanolamines or the cross-coupling of diethanolamines with primary amines can yield N,N'-disubstituted piperazines. clockss.org Furthermore, stereoselective intramolecular reductive coupling of chiral diimines, derived from aromatic aldehydes and trans-1,2-diaminocyclohexane, has been accomplished electrochemically to produce enantiopure tetrasubstituted piperazines. unimi.it
A variety of rearrangement reactions serve as powerful tools for synthesizing the piperazine scaffold. bohrium.comtandfonline.com These methods often provide access to complex piperazine derivatives that might be difficult to obtain through other routes. Commonly employed rearrangement reactions include the Diaza-Cope, Mumm, Ugi-Smiles, Stevens, Aza-Wittig, Curtius, and Schmidt rearrangements. bohrium.comtandfonline.comresearchgate.net
Among these, the Aza-Wittig, Mumm, and Schmidt rearrangements are often considered highly useful due to high yields and the availability of reagents. bohrium.com In a more unusual transformation, the rearrangement of an imidazolidine (B613845) ring to a piperazine ring has been observed in the presence of a dysprosium(III) salt. sciforum.net This process involves the transformation of a zinc complex containing two imidazolidine moieties into a complex with a piperazine fragment. sciforum.net
Synthesis of the Benzylpiperazine Scaffold
Once the piperazine ring is formed, the next crucial step towards the final compound is the introduction of the benzyl (B1604629) group at one of the nitrogen atoms to form the benzylpiperazine scaffold.
The most direct method for synthesizing N-alkylated piperazines is through nucleophilic substitution. nih.gov This typically involves the reaction of piperazine with an appropriate alkylating agent.
The reaction of piperazine with benzyl halides, particularly benzyl chloride or benzyl bromide, is a common and straightforward method for preparing 1-benzylpiperazine (B3395278). designer-drug.comambeed.comorgsyn.org A significant challenge in this reaction is controlling the degree of alkylation, as the initial product, 1-benzylpiperazine, is also a secondary amine and can react further to form the dialkylated product, 1,4-dibenzylpiperazine.
To achieve mono-alkylation, reaction conditions must be carefully controlled. One effective strategy involves using an excess of piperazine relative to the benzyl halide. researchgate.net Another well-established procedure involves reacting piperazine with one equivalent of acid to form the monopiperazinium salt. This salt is then reacted with the benzyl halide. google.com The protonated nitrogen is less nucleophilic, thus disfavoring dialkylation.
A specific procedure involves warming a solution of piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate in ethanol (B145695), followed by the addition of benzyl chloride. designer-drug.comorgsyn.org This method yields 1-benzylpiperazine dihydrochloride, which can be isolated and then neutralized to afford the free base in good yields (65-75%). designer-drug.comorgsyn.org The use of a Boc-protecting group on one of the piperazine nitrogens is another effective way to ensure clean mono-alkylation, though it requires subsequent deprotection. researchgate.net
Table 2: Synthesis of 1-Benzylpiperazine via Alkylation
| Piperazine Source | Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Piperazine hexahydrate & dihydrochloride | Benzyl chloride | Ethanol, 65°C | 1-Benzylpiperazine | 65-75% | designer-drug.comorgsyn.org |
| Monopiperazinium salt | o-Methylbenzyl bromide | Ethanol, 20°C then 70°C | N-o-methylbenzylpiperazine | 89% | google.com |
Alkylation Approaches for Introducing the Benzyl Moiety
Reductive Amination Strategies
Reductive amination offers a direct route to 1-benzylpiperazine. One modern approach utilizes continuous-flow hydrogenation, which is noted for being a protecting-group-free, safe, and environmentally friendly method. This technique can be scaled up for larger production quantities. Reductive amination with hydrogen is considered a green and atom-efficient method for constructing amines from readily available aldehydes and ketones. muni.cz
Selective Mono-Benzylation Techniques
Achieving selective mono-benzylation of the symmetrical piperazine ring is a common challenge due to the comparable reactivity of both nitrogen atoms, which often leads to a mixture of mono-substituted, di-substituted, and unreacted piperazine. google.comnih.gov
One established method involves the reaction of piperazine hexahydrate and piperazine dihydrochloride with benzyl chloride in ethanol. This procedure, a modification of a method by Cymerman Craig, Rogers, and Tate, is simple and yields an easily purified product. orgsyn.org It produces pure 1-benzylpiperazine dihydrochloride in a short time from readily available materials, effectively avoiding the formation of the di-substituted compound. orgsyn.org
Another strategy to overcome the lack of selectivity is to use a multi-step process involving a protecting group. google.com Mono-protonation of piperazine to form the piperazine-1-ium cation has been explored as a simple protection/deprotection method compared to more traditional approaches like mono-benzylation. google.comnih.gov
Role of Protecting Groups in Benzylpiperazine Synthesis
Protecting groups are crucial in organic synthesis to temporarily block a reactive site, allowing for selective reactions at other positions in a multifunctional molecule. Current time information in Bangalore, IN. In piperazine chemistry, protecting groups are essential for synthesizing unsymmetrically substituted derivatives. orgsyn.org By protecting one of the two secondary amine groups in piperazine, a subsequent reaction, such as benzylation, can be directed to the unprotected nitrogen. Following this, the protecting group is removed to yield the desired mono-substituted product. This strategy avoids the formation of undesired 1,4-disubstituted by-products. google.com The benzyl group itself can serve as a protecting group that is easily removable by hydrogenolysis. orgsyn.org
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability against nucleophiles, basic hydrolysis, and hydrogenolysis. google.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) under basic conditions. google.com
For piperazine, this allows for the synthesis of mono-Boc-piperazine, a key intermediate. The remaining unprotected nitrogen can then undergo reactions like benzylation. The final step is the deprotection of the Boc group.
Deprotection of the Boc group can be achieved under various conditions:
| Reagent/Method | Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Traditional cleavage method. | google.com |
| Oxalyl Chloride | Mild conditions, broad tolerance. | google.com |
| Metal Catalysts | Various metal-based systems. | google.com |
| Acetyl Chloride in Methanol (B129727) | Acidic conditions. | google.com |
| HCl in Organic Solvents | e.g., ethyl acetate, dioxane. | google.com |
| Aqueous Phosphoric Acid | Acidic cleavage. | google.com |
| Thermal Deprotection | High temperatures (e.g., 150-230 °C) in solvents like TFE or toluene. | google.com |
The choice of deprotection method depends on the sensitivity of other functional groups in the molecule. google.com For example, thermal deprotection in continuous flow offers a method where selectivity can be controlled by temperature and residence time. google.com
The Carbobenzyloxy (Cbz) group is another vital protecting group in organic synthesis, particularly for amines. tandfonline.com It allows for selective modifications at other positions in a molecule. tandfonline.comtandfonline.com The mono-Cbz protected piperazine, 1-Cbz-piperazine, is a key building block in medicinal chemistry. tandfonline.com The Cbz group deactivates the nitrogen it is attached to, thereby directing substitution reactions to the other, unprotected nitrogen atom. bohrium.com This enables the controlled synthesis of N-substituted piperazines. bohrium.com The Cbz group is typically introduced using reagents like benzyl chloroformate (Cbz-Cl).
The benzyl (Bn) group is frequently used as a protecting group for amines and can be removed by catalytic hydrogenolysis. orgsyn.org This method is considered a "green" and sustainable process because the catalyst can often be easily removed and reused. orgsyn.org
The standard procedure involves palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. orgsyn.org However, the catalytic activity can decrease due to the strong coordination of the amine product to the palladium catalyst. orgsyn.org To overcome this, additives can be used. For instance, the combined use of niobic acid on carbon (Nb₂O₅/C) with Pd/C has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups. This mixed catalyst system allows for shorter reaction times and the deprotected amine can be isolated in excellent yields without needing a separate neutralization step. orgsyn.org This method is also effective for cleaving N-Cbz groups. orgsyn.org
Introduction of the Carbaldehyde Functionality (Formylation)
The final step in the synthesis of 4-benzylpiperazine-1-carbaldehyde is the introduction of a carbaldehyde (formyl) group onto the free secondary amine of 1-benzylpiperazine. This reaction is known as N-formylation.
Several methods exist for the N-formylation of secondary amines.
Formic Acid/Ethyl Formate: A simple and efficient catalyst- and solvent-free method involves heating the amine with formic acid or ethyl formate. This approach is general for various aliphatic and alicyclic amines, including piperidines and morpholines, providing the formylated products in good to excellent yields. The reaction mechanism involves the nucleophilic attack of the amine on the formylating agent.
Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is another common formylating agent. tandfonline.com
Other Formylating Agents: A wide variety of other reagents can be used for N-formylation, including acetic formic anhydride (B1165640) (AFA), cyanomethyl formate, and formamide (B127407) compounds in the presence of a phosphonic anhydride catalyst. tandfonline.com
For the synthesis of this compound, treating 1-benzylpiperazine with a suitable formylating agent, such as formic acid, would yield the target compound.
Direct Formylation of Piperazine Derivatives
Direct formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of a pre-existing piperazine derivative, most commonly N-benzylpiperazine. This method is advantageous for its directness, though chemoselectivity can be a challenge in piperazine systems. Various formylating agents and conditions can be employed to achieve this transformation. For instance, the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), is a classic method for formylating activated aromatic rings and can be adapted for N-formylation of secondary amines. Another common approach is the use of formic acid or its derivatives, such as ethyl formate, often in the presence of a coupling agent or under thermal conditions. A remarkably simple protocol for the N-formylation of primary amines and amino acid esters has been developed, which could be applicable to secondary amines like N-benzylpiperazine. acs.org
Transformation of Carboxylic Acid Derivatives
An alternative route to this compound involves the reduction of a corresponding carboxylic acid derivative, such as an ester or an amide. This approach begins with a precursor like 4-benzyl-piperazine-1-carboxylic acid tert-butyl ester or (4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methanone. nih.govlookchem.com The key step is the partial reduction of the carbonyl group.
A common strategy for this transformation is the use of a reducing agent that can selectively reduce an ester or amide to an aldehyde without further reduction to an alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) are frequently used for this purpose at low temperatures. For example, a patent describes the reduction of N-benzyl-4-piperidinecarboxylic acid methyl ester to N-benzyl-4-piperidinecarboxaldehyde using DIBAL-H. google.com A similar strategy could be applied to the corresponding piperazine ester. However, over-reduction to the alcohol is a common side reaction that must be carefully controlled. google.com
Research has also demonstrated the synthesis of various benzoyl and cinnamoyl piperazine amides from their corresponding carboxylic acids and 1-benzylpiperazine, establishing the formation of the amide precursor. nih.govacs.org These amides could then be subjected to selective reduction to yield the target carbaldehyde.
Oxidation of Alcohol Precursors to Carbaldehydes
The oxidation of a primary alcohol precursor, (4-benzylpiperazin-1-yl)methanol, provides a direct and often high-yielding route to this compound. This method relies on the use of mild and selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.
Commonly employed methods include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride and DMSO) and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). A more modern and less toxic alternative is the Dess-Martin periodinane (DMP) oxidation. nih.gov A patent publication describes a procedure where (1,4-dibenzyl-piperazin-2-yl)-ethanol is oxidized to the corresponding acetaldehyde (B116499) using oxalyl chloride and DMSO at -78°C, a method directly applicable to the synthesis of this compound from its alcohol precursor. google.com Additionally, RuO4-mediated oxidation has been studied on N-benzylated tertiary amines, which can attack benzylic C-H bonds to afford aldehydes, among other products. researchgate.net
Table 1: Comparison of Oxidation Methods for Alcohol Precursors
| Oxidizing Agent/System | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral pH, high yield | Reagent is expensive and potentially explosive |
| Swern Oxidation (e.g., (COCl)₂/DMSO) | CH₂Cl₂, -78°C to Room Temp. | High yields, avoids heavy metals | Requires low temperatures, unpleasant byproducts |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Convenient, commercially available | Toxic chromium waste, can be acidic |
| RuO₄ (catalytic) / NaIO₄ | CCl₄/CH₃CN/H₂O | Catalytic use of ruthenium | Potential for over-oxidation, complex product mixtures researchgate.net |
Multi-Step Synthesis Protocols and Reaction Sequences
The synthesis of unsymmetrically substituted piperazines like this compound often necessitates multi-step protocols to ensure regiochemical control. muni.cz These sequences typically involve the sequential introduction of the different functional groups onto the piperazine scaffold, often employing protecting group strategies.
A common starting point is piperazine itself. The first step is often a mono-N-benzylation. This can be achieved by reacting piperazine with benzyl chloride. orgsyn.org However, this reaction can lead to a mixture of mono- and di-substituted products. muni.cz To achieve selectivity, one can use a large excess of piperazine or specific reaction conditions, such as reacting piperazine hexahydrate with piperazine dihydrochloride and benzyl chloride in ethanol. orgsyn.orggoogle.com The resulting 1-benzylpiperazine is then subjected to a subsequent formylation or a related transformation to install the carbaldehyde group.
An alternative multi-step approach involves starting with a different piperazine precursor, such as piperazine-2-carboxylic acid, and modifying it through a series of reactions including esterification, N-alkylation, and reduction/oxidation steps to arrive at the final product. connectjournals.com
Sequential Functionalization Strategies
Sequential functionalization is key to constructing this compound efficiently. The most logical sequence involves first preparing 1-benzylpiperazine and then introducing the formyl group.
N-Benzylation of Piperazine: The synthesis of the intermediate 1-benzylpiperazine is a critical first step. A classic laboratory procedure involves reacting piperazine hexahydrate and piperazine dihydrochloride with benzyl chloride to favor the mono-substituted product. orgsyn.org Other methods involve the direct reaction of excess piperazine with benzyl chloride in a suitable solvent like THF. unesp.br
Introduction of the Formyl Group: Once 1-benzylpiperazine is obtained and purified, the formyl group can be introduced. As discussed previously, this can be done via direct formylation (Section 2.3.1), or more commonly, through a two-step process:
Acylation with an appropriate chloroformate (e.g., ethyl chloroformate) or reaction with a carboxylic acid to form an amide. nih.gov
Subsequent reduction of the resulting ester or amide to the aldehyde using a reagent like DIBAL-H. google.com
This sequential approach allows for purification at the intermediate stage (1-benzylpiperazine), ensuring that the final functionalization step is performed on a clean, well-defined substrate.
Chemoselective Synthetic Routes
Chemoselectivity is the cornerstone of synthesizing unsymmetrically substituted piperazines. The challenge lies in differentiating the two secondary amine positions on the parent piperazine ring. Direct reaction of piperazine with electrophiles often yields a mixture of 1-substituted, 1,4-disubstituted, and unreacted starting material. muni.czmuni.cz
To overcome this, several strategies are employed:
Protecting Group Strategy: A highly effective method involves the use of a protecting group. For instance, piperazine can be mono-protected with a group like tert-butoxycarbonyl (Boc). The remaining free secondary amine is then benzylated. Subsequent removal of the Boc group yields 1-benzylpiperazine selectively. Alternatively, one can start with mono-Boc-piperazine, introduce a precursor to the aldehyde on the free nitrogen, and then perform the benzylation after deprotection. The use of 1-Boc-piperazine in reductive amination reactions is a common strategy. nih.gov
Use of Piperazin-1-ium (B1237378) Cation: A simplified protocol for direct chemoselective mono-N-substitution involves using the piperazin-1-ium cation. By protonating one of the nitrogen atoms, its nucleophilicity is drastically reduced, allowing the other nitrogen to react selectively with an electrophile. muni.czmuni.cz This method is particularly effective for introducing electron-withdrawing groups. muni.cz
Statistical Control: Using a large excess of piperazine relative to the electrophile (e.g., benzyl chloride) can statistically favor the formation of the mono-substituted product over the di-substituted one. The unreacted piperazine can then be removed, often by acid extraction or distillation.
Table 2: Chemoselective Strategies for Mono-functionalization of Piperazine
| Strategy | Principle | Example Reaction | Advantage | Disadvantage |
|---|---|---|---|---|
| Protecting Group | Orthogonal protection and deprotection of one nitrogen atom. | Reaction of 1-Boc-piperazine with benzyl bromide, followed by TFA deprotection. nih.gov | High selectivity, clean reactions. | Adds steps (protection/deprotection) to the synthesis. |
| Mono-protonation | Deactivation of one nitrogen by protonation, allowing selective reaction at the other. | Reaction of piperazin-1-ium salt with an acyl chloride. muni.cz | Simple, avoids traditional protecting groups. | May not be suitable for all types of electrophiles. |
| Statistical Control | Using a large excess of the piperazine nucleophile. | Reacting 10 equivalents of piperazine with 1 equivalent of benzyl chloride. | Operationally simple. | Requires separation of product from large excess of starting material. |
Catalytic Approaches in Piperazine Synthesis
Catalysis plays a significant role in both the synthesis of the core piperazine ring and its subsequent functionalization. researchgate.netscispace.com While the synthesis of this compound itself is often achieved through stoichiometric reactions, catalytic methods are crucial for preparing key intermediates efficiently and sustainably.
Synthesis of the Piperazine Ring: Catalytic methods for producing piperazine often involve the cyclization of precursors like diethanolamine (B148213) or the cyclocondensation of ethylene (B1197577) glycol with ammonia (B1221849) over various metal catalysts. researchgate.netscispace.com
Catalytic N-Alkylation: The N-benzylation of piperazine can be achieved via catalytic routes. For example, the reductive amination of benzaldehyde (B42025) with piperazine using a reducing agent and often a catalyst (like Pd/C under hydrogenation conditions) is a powerful method for C-N bond formation.
Catalytic C-H Functionalization: Advanced methods are being developed for the direct catalytic functionalization of C-H bonds in piperazines. beilstein-journals.org While many of these focus on the carbon atoms of the ring, related principles can be applied to N-H functionalization. For instance, transition-metal-catalyzed coupling reactions can be used to form N-aryl or N-alkyl bonds. rsc.org
Catalysis in Precursor Modification: Catalysts are also used in transforming precursors. For example, the reduction of a nitrile group to an aldehyde can be catalyzed. A patent describes a multi-step synthesis of N-benzyl-4-piperidinecarboxaldehyde that involves the catalytic reduction of the corresponding nitrile. google.com Similarly, catalytic hydrogenation is used to reduce nitro groups in precursors for more complex piperazine derivatives. nih.gov
Solid-Phase Synthesis Methods for Piperazine Derivatives
Solid-phase synthesis offers a highly efficient and streamlined approach for producing libraries of piperazine derivatives, including mono-N-substituted compounds that are precursors to molecules like this compound. acs.orgnih.gov This methodology facilitates parallel processing and simplifies purification by eliminating the need for traditional column chromatography after each synthetic step. acs.org
A typical solid-phase synthesis strategy involves several key steps:
Resin Activation: A solid support, such as Wang resin, is activated, for example, by reacting it with p-nitrophenyl chloroformate. acs.org
Piperazine Loading: The activated resin is then treated with piperazine, which acylates the resin to form a piperazine carbamate (B1207046) linkage. acs.org
N-Substitution: The free secondary amine on the resin-bound piperazine is then reacted with an electrophile, such as a carboxylic acid or acid chloride, to introduce the desired substituent (e.g., a benzyl group).
Cleavage: Finally, the target mono-N-substituted piperazine is cleaved from the solid support using an acid, such as trifluoroacetic acid (TFA), yielding the product as a salt. acs.org
This method is particularly advantageous for its ability to utilize a vast pool of commercially available starting materials to generate diverse chemical libraries. acs.org
Table 1: Overview of Solid-Phase Synthesis for Mono-N-Substituted Piperazines This table is interactive. Click on headers to sort.
| Step | Reagent/Resin | Purpose | Typical Solvent | Reference |
|---|---|---|---|---|
| Resin Activation | Wang resin, p-nitrophenyl chloroformate | Prepares the solid support for piperazine attachment | Base | acs.org |
| Piperazine Loading | Piperazine | Attaches the piperazine scaffold to the resin | DMF | acs.org |
| Amide Bond Formation | Carboxylic Acids, Acylating Agents | Introduces diversity at the N-4 position | DMF | acs.org |
| Reduction (optional) | Borane-THF (BH₃−THF) | Reduces amide to amine if necessary | THF | acs.org |
| Cleavage | Trifluoroacetic Acid (TFA) | Releases the final product from the resin | DCM | acs.org |
Optimization Studies in Synthetic Procedures
The successful synthesis of this compound and its precursors hinges on the careful control of reaction parameters to maximize yield and purity while minimizing the formation of byproducts, such as the 1,4-dibenzylpiperazine.
The choice of solvent significantly impacts reaction outcomes in piperazine chemistry. Different solvents are employed depending on the specific reaction step.
For N-benzylation: Anhydrous ethanol is a classic solvent used for the reaction of piperazine with benzyl chloride, facilitating the precipitation of product salts. orgsyn.org Dichloromethane (CH₂Cl₂) has also been used for this transformation. muni.cz
For Acylation/Formylation: Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used for coupling reactions with reagents like HATU or for Vilsmeier-Haack formylation. unisi.itsemanticscholar.org Tetrahydrofuran (THF) is another suitable solvent for reactions involving borane (B79455) complexes or for coupling with benzoyl chloride. unisi.itmdpi.com
The solvent's polarity and its ability to dissolve reagents and intermediates are crucial for ensuring the reaction proceeds efficiently.
Reaction temperature and duration are critical parameters that must be balanced to achieve complete conversion without promoting side reactions.
A well-established procedure for synthesizing 1-benzylpiperazine involves heating the reaction mixture at 65°C for 30 minutes . orgsyn.org This relatively short reaction time at a moderate temperature is sufficient to drive the reaction to completion while minimizing the formation of the disubstituted byproduct.
In contrast, formylation reactions like the Vilsmeier-Haack synthesis can require higher temperatures and longer times, for instance, stirring at 60–65°C for 4 hours . semanticscholar.org
Many modern coupling reactions are optimized to run at room temperature (RT) for several hours, which can be beneficial for thermally sensitive substrates. unisi.it
Controlling the stoichiometry is arguably the most critical factor in achieving selective mono-N-substitution of the symmetrical piperazine ring.
One of the most effective methods to produce 1-benzylpiperazine avoids a large excess of piperazine. Instead, it uses equimolar amounts of piperazine hexahydrate, piperazine dihydrochloride monohydrate, and benzyl chloride. orgsyn.org In this procedure, the piperazine dihydrochloride acts as a buffer. As the reaction consumes the free piperazine base to form 1-benzylpiperazine, the initially insoluble piperazine dihydrochloride dissolves to replenish the free base, maintaining a low, steady concentration and preventing over-reaction. The desired mono-substituted product is then isolated as a dihydrochloride salt. orgsyn.org
A more common, albeit often less efficient, approach involves using a significant excess of piperazine (e.g., a 5:1 molar ratio of piperazine to benzyl halide) to statistically favor mono-alkylation. muni.cz However, this method requires subsequent purification to remove the unreacted piperazine and any disubstituted byproduct formed. muni.cz The order of addition is also important; for instance, benzyl chloride is typically added slowly to a warmed solution of piperazine to maintain control over the reaction. orgsyn.org
Table 2: Comparison of Synthetic Conditions for 1-Benzylpiperazine This table is interactive. Click on headers to sort.
| Parameter | Method 1 (Equimolar) | Method 2 (Excess Piperazine) | Reference |
|---|---|---|---|
| Piperazine Reagent | Piperazine Hexahydrate + Piperazine Dihydrochloride | Piperazine | orgsyn.org, muni.cz |
| Benzylating Agent | Benzyl Chloride | Benzyl Bromide/Chloride | orgsyn.org, muni.cz |
| Stoichiometry (Pip:BnX) | ~1:1 (buffered) | 5:1 | orgsyn.org, muni.cz |
| Solvent | Absolute Ethanol | Dichloromethane (CH₂Cl₂) | orgsyn.org, muni.cz |
| Temperature | 65°C | 0°C to Room Temperature | orgsyn.org, muni.cz |
| Time | 30 minutes | 1 hour | orgsyn.org, muni.cz |
| Yield (Product Salt) | 93-95% (dihydrochloride) | 63% (free base) | orgsyn.org, muni.cz |
Chemical Transformations and Reactivity of 4 Benzylpiperazine 1 Carbaldehyde
Reactivity of the Carbaldehyde Functional Group
The carbaldehyde group (-CHO) attached to the N-1 position of the piperazine (B1678402) ring is an electrophilic center, making it susceptible to a range of nucleophilic attacks and redox reactions. Its reactivity is modulated by the electron-withdrawing nature of the adjacent nitrogen atom.
The aldehyde functional group of 4-benzylpiperazine-1-carbaldehyde can be readily oxidized to the corresponding carboxylic acid derivative, 4-benzylpiperazine-1-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. While specific studies on the oxidation of this compound are not prevalent, the oxidation of analogous piperazine carbaldehydes, such as 4-propylpiperazine-1-carbaldehyde (B13960669) to 4-propylpiperazine-1-carboxylic acid, is documented.
Common laboratory reagents for this type of oxidation include:
Potassium permanganate (B83412) (KMnO₄)
Chromium-based reagents (e.g., Jones reagent)
Silver oxide (Tollens' reagent)
In the context of complex molecules, milder and more selective methods are often preferred to avoid unwanted side reactions, such as the oxidation of the benzyl (B1604629) group or the piperazine ring itself. strath.ac.uk For instance, molecular iodine has been used for the chemoselective oxidation of C-H bonds adjacent to cyclic amines to form lactams, highlighting the need for careful reagent selection to target the aldehyde group specifically. strath.ac.uk The electrochemical oxidation of benzylpiperazine has also been investigated, which proceeds via a two-electron, two-proton process. researchgate.net
| Reactant | Product | Transformation |
| 4-Propylpiperazine-1-carbaldehyde | 4-Propylpiperazine-1-carboxylic acid | Oxidation |
The carbaldehyde group can be reduced to a primary alcohol, yielding (4-benzylpiperazin-1-yl)methanol. This is a standard transformation in organic synthesis, typically accomplished using hydride-based reducing agents.
Common reducing agents for this purpose include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces aldehydes and ketones.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent capable of reducing aldehydes, ketones, esters, and amides. unisi.it Its use would require careful control to prevent reduction of the formamide (B127407) functionality.
The synthesis of related piperazine alcohols via the reduction of corresponding carbonyls is well-established. For example, the reduction of a methyl ester moiety on a related benzylpiperidine derivative to a benzyl alcohol was achieved using lithium aluminum hydride. unisi.it
| Reactant | Product | Reagent Example | Transformation |
| 4-Propylpiperazine-1-carbaldehyde | (4-Propylpiperazin-1-yl)methanol | Sodium Borohydride | Reduction |
| Aldehyde Group | Primary Alcohol | Sodium Borohydride | Reduction |
The carbonyl carbon of the carbaldehyde is electrophilic and reacts with primary amines to form imines, also known as Schiff bases, through a condensation reaction. The reaction proceeds via the initial nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate called a hemiaminal or carbinolamine. mdpi.com Subsequent dehydration of this intermediate yields the stable imine. mdpi.com
The formation of the hemiaminal can be influenced by the electronic effects of substituents on the aldehyde. mdpi.com For instance, stable hemiaminals have been isolated from reactions involving N-benzylpiperazine and highly electrophilic aldehydes like trifluoroacetaldehyde. mdpi.com This reactivity allows for the coupling of this compound with various amine-containing molecules to create more complex structures.
| Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Type |
| Aldehyde | Primary Amine | Hemiaminal mdpi.com | Imine (Schiff Base) | Condensation |
| Aldehyde | Hydrazine | Hydrazone intermediate | Hydrazone | Condensation |
The aldehyde group is highly susceptible to nucleophilic addition. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. mdpi.com This is the initial step in many reactions, including reductions with hydrides and condensation with amines. mdpi.comnih.gov
A key example is the formation of a hemiaminal when an amine acts as the nucleophile. mdpi.com Another significant application is in reductive amination, where an amine first adds to the aldehyde to form an iminium ion (after dehydration of the hemiaminal), which is then reduced in situ to form a new C-N bond. For example, N-Boc-piperazine can react with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) to form an alkylated piperazine. nih.gov This demonstrates the utility of the aldehyde as a handle for introducing new substituents via nucleophilic addition followed by further transformation.
Reactivity of the Piperazine Nitrogen Atoms
The piperazine ring contains two nitrogen atoms at positions 1 and 4. In this compound, their reactivity is distinct. The N-1 nitrogen is part of a formamide group, which significantly delocalizes the nitrogen's lone pair of electrons into the carbonyl group. This amide resonance renders the N-1 nitrogen non-nucleophilic and non-basic. In contrast, the N-4 nitrogen is a tertiary amine, retaining its nucleophilic and basic character. tandfonline.comnih.gov
The N-4 nitrogen of this compound can act as a nucleophile in substitution reactions. nih.gov It can react with electrophiles, such as alkyl halides or activated alcohols, to form quaternary ammonium (B1175870) salts. This reactivity is a cornerstone of piperazine chemistry, enabling the synthesis of a vast array of derivatives. tandfonline.comnih.gov
For example, piperazine derivatives are known to participate in Mitsunobu reactions, where the piperazine nitrogen acts as a nucleophile to displace an alcohol that has been activated in situ. acs.org Similarly, piperazines can be alkylated by reacting with alkyl halides. rsc.org The synthesis of the antidepressant 1-methyl-4-benzylpiperazine involves the alkylation of N-methylpiperazine with a benzylic alcohol, showcasing the nucleophilicity of the piperazine nitrogen. researchgate.netchemrxiv.org The benzyl group at the N-4 position provides some steric hindrance but does not eliminate the nucleophilicity of the nitrogen atom.
| Reaction Type | Electrophile | Nucleophile | Product |
| Alkylation | Alkyl Halide | Piperazine Nitrogen rsc.org | Quaternary Ammonium Salt |
| Mitsunobu Reaction | Activated Alcohol | Piperazine Nitrogen acs.org | N-Alkylated Piperazine |
Acylation and Sulfonylation
The secondary amine within the piperazine ring of 1-benzylpiperazine (B3395278), a related precursor, can undergo acylation and sulfonylation reactions. While direct acylation and sulfonylation of this compound are not extensively documented, the reactivity of the parent compound, 1-benzylpiperazine, provides insight into these potential transformations. For instance, 1-benzylpiperazine can be acylated with various acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. A notable example is the synthesis of 1-benzyl-4-(phenylsulfonyl)piperazine.
These reactions typically proceed under standard conditions for amine acylation and sulfonylation, often in the presence of a base to neutralize the hydrogen halide byproduct. The resulting acylated and sulfonated derivatives of the piperazine core are common in medicinal chemistry, appearing in compounds with a range of biological activities. researchgate.net
Coupling Reactions for Further Derivatization
The piperazine nitrogen of 1-benzylpiperazine and its derivatives can participate in various coupling reactions to introduce further structural diversity. These reactions are crucial for building more complex molecules. For example, derivatives of 4-(benzyl)-piperazine-1-carboxylic acid phenylamides have been synthesized as modulators of fatty acid amide hydrolase (FAAH). google.comgoogle.com The synthesis of these compounds often involves coupling the piperazine nitrogen with different aromatic or heteroaromatic moieties.
Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form carbon-nitrogen bonds, linking the piperazine ring to various aryl or heteroaryl groups. These methods offer a powerful tool for creating libraries of compounds for drug discovery. unisi.it
Aza-Michael Addition Reactions
The nitrogen atoms of the piperazine ring can act as nucleophiles in aza-Michael addition reactions. This reaction involves the addition of the amine to an activated carbon-carbon double or triple bond, such as those found in α,β-unsaturated carbonyl compounds or nitriles. ntu.edu.sgwhiterose.ac.uk While the direct aza-Michael addition to this compound is not specifically detailed, the parent compound, piperazine, readily undergoes such reactions. muni.cz
To achieve mono-substitution, which is often desired in pharmaceutical synthesis, one of the piperazine nitrogens can be protected. google.com In the case of this compound, the formyl group might offer some degree of deactivation of the adjacent nitrogen, potentially influencing the regioselectivity of the aza-Michael addition. The reaction is a valuable method for introducing functionalized alkyl chains onto the piperazine ring. rsc.org
Amide Bond Formation
The formyl group of this compound is an aldehyde, not a carboxylic acid, and therefore does not directly undergo amide bond formation in the traditional sense of coupling with an amine. However, the related compound, 1-benzylpiperazine, can be used to form amide bonds by reacting with carboxylic acids. This is a common strategy in the synthesis of various biologically active molecules. nih.govresearchgate.net
The synthesis of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide, for example, involves the formation of an amide bond between the piperazine nitrogen and a substituted benzoic acid. smolecule.com This transformation is typically facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). nih.gov
Derivatization and Functionalization Strategies of the Benzyl Moiety
The benzyl group of this compound offers another site for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially altered biological activities.
Aromatic Substitution Reactions
The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the aromatic ring, which can significantly impact the compound's properties. For example, nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed under appropriate conditions. The directing effects of the methylene-piperazine substituent would influence the position of the incoming electrophile.
The synthesis of derivatives with substituted benzyl groups is a common strategy in medicinal chemistry to explore structure-activity relationships. tandfonline.com For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets.
Benzylic Functionalization
The benzylic position (the CH2 group attached to both the phenyl ring and the piperazine nitrogen) is susceptible to functionalization. lookchem.com One common transformation is oxidation, which can lead to the formation of a benzoyl group. For example, under certain oxidative conditions, the benzyl group can be converted to a benzaldehyde (B42025) or benzoic acid derivative. smolecule.com
Another approach is benzylic C-H bond functionalization, which has become an area of intense research. rsc.org Photo-mediated methods, for instance, can be used for benzylic C-H bond oxygenation. This allows for the introduction of hydroxyl groups or other functionalities at the benzylic position, providing access to a new set of derivatives.
Redox Behavior and Electrochemical Properties of Benzylpiperazine (BZP)
The electrochemical behavior of benzylpiperazine (BZP) has been the subject of investigation, offering insights into the redox processes involving the piperazine moiety. Studies have utilized various voltammetric techniques to explore its oxidation and reduction mechanisms.
Oxidation and Reduction Mechanisms
The oxidation of BZP is understood to be an irreversible process that occurs at a glassy carbon electrode. researchgate.net The proposed mechanism for the oxidation of BZP involves the participation of two electrons and two protons. researchgate.net This process is primarily centered on the piperazine ring, which contains nitrogen atoms with lone pairs of electrons, making them susceptible to oxidation. researchgate.net
Initial cyclic voltammetry experiments in a 0.1 M KCl solution have shown an oxidative peak for BZP at approximately +0.8 V. researchgate.net Further studies using a modified carbon paste electrode have also reported a well-defined anodic peak for BZP at around +1.0 V. researchgate.net The nature of the amine group within the molecular structure significantly influences the voltammetric behavior. In the case of BZP, the presence of a benzylic amine, as opposed to an aromatic amine, results in a distinct oxidative profile compared to other piperazine derivatives. researchgate.net
The electrochemical behavior of buzepide (B11999227) methiodide (BZP), a related compound, at a glassy carbon electrode showed a quasi-reversible process with an oxidation peak potential of +0.540 V and a reduction peak potential around +0.306 V. electrochemsci.org The oxidation and reduction currents were found to be diffusion-controlled. electrochemsci.org For some piperazine-containing compounds, the deprotonated piperazine moiety is considered the electroactive form. researchgate.net
pH-Dependent Redox Processes
The redox processes of piperazine derivatives, including BZP, are generally pH-dependent. researchgate.netelectrochemsci.org The oxidation and reduction currents of buzepide methiodide have been observed to be pH-dependent. electrochemsci.org For BZP itself, an optimized electrode/electrolyte combination for its analysis involves a Britton-Robinson buffer at pH 9.5. researchgate.net In the study of sodium 4-(3-methoxyphenyl) piperazine-1-carbodithioate, a related piperazine derivative, the compound registered one anodic peak in acidic media which resolved into two separate peaks in media with a pH higher than 7.4. researchgate.net The acid-base dissociation constant (pKa) for this derivative was determined to be 8. researchgate.net
The voltammetric behavior of terconazole, which contains a piperazine ring, is oxidizable in aqueous solutions across a wide pH range from 2.0 to 12.0 in two steps. researchgate.net Optimal conditions for its determination were found in a phosphate (B84403) buffer at pH 7.2. researchgate.net This highlights the critical role of pH in modulating the redox activity of the piperazine moiety.
Determination of Redox Potentials
The determination of redox potentials for BZP and related compounds is typically carried out using voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV).
For BZP, an initial oxidative peak was observed at approximately +0.8 V using cyclic voltammetry. researchgate.net In another study, a single irreversible oxidation process was observed at around +0.7 V using a screen-printed carbon electrode. researchgate.net For buzepide methiodide, the oxidation peak potential was determined to be +0.540 V and the reduction peak potential was around +0.306 V in a Britton-Robinson buffer at pH 2.5. electrochemsci.org
The electrochemical behavior of BZP has also been investigated at a TiO2NPs-modified carbon paste electrode, which showed a quasi-reversible peak with an oxidation peak potential of +0.649 V and a corresponding reduction peak potential at +0.459 V. encyclopedia.pubmdpi.com An irreversible oxidation peak was also observed at +0.945 V. encyclopedia.pubmdpi.com
The following table summarizes the reported oxidation potentials for BZP and a related compound under different experimental conditions.
| Compound | Electrode Material | Buffer/Electrolyte | pH | Oxidation Potential (V) | Technique |
| Benzylpiperazine (BZP) | Glassy Carbon Electrode | 0.1 M KCl | - | ~ +0.8 | Cyclic Voltammetry |
| Benzylpiperazine (BZP) | Screen-Printed Carbon Electrode | Britton-Robinson Buffer | 5.0 | ~ +0.7 | DPV |
| Buzepide Methiodide | Glassy Carbon Electrode | Britton-Robinson Buffer | 2.5 | +0.540 | CV |
| Benzylpiperazine (BZP) | TiO2NPs-Carbon Paste Electrode | - | - | +0.649, +0.945 | - |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed NMR data is crucial for the unambiguous structural elucidation of 4-Benzylpiperazine-1-carbaldehyde.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)Two-dimensional NMR techniques are essential for confirming the complete and detailed structure.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other within the benzyl (B1604629) and piperazine (B1678402) rings.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is critical for connecting the different fragments of the molecule, such as linking the formyl group and the benzyl group to the piperazine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular vibrations of this compound, allowing for the precise identification of its constituent functional groups. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. vscht.cz By measuring the absorption of infrared radiation at various wavelengths, an IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.
The presence of the benzyl group is indicated by C-H stretching vibrations of the phenyl ring, which typically appear in the region of 3100-3000 cm⁻¹. ultraphysicalsciences.orglibretexts.org The in-ring C-C stretching vibrations of the aromatic ring give rise to bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.czlibretexts.org Furthermore, the characteristic scissoring mode of the CH₂ group in the benzyl moiety is expected near 1485 cm⁻¹. ultraphysicalsciences.org
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Benzyl) |
| 3000-2850 | C-H stretch | Aliphatic (Piperazine) |
| 2830-2695 | O=C-H stretch | Aldehyde |
| 1730-1720 | C=O stretch | Aldehyde |
| 1600-1585 | C-C stretch (in-ring) | Aromatic (Benzyl) |
| 1500-1400 | C-C stretch (in-ring) | Aromatic (Benzyl) |
| ~1485 | CH₂ scissoring | Benzyl |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. su.se
For this compound, the C-H stretching modes of the phenyl ring are also observable in the Raman spectrum, typically around 3067 cm⁻¹. ultraphysicalsciences.org The ring stretching vibrations of the benzene (B151609) ring are also prominent. ultraphysicalsciences.org Similar to IR, CH₂ group vibrations, such as twisting and rocking deformations, can also be identified. ultraphysicalsciences.org The low-frequency region of the Raman spectrum, typically below 100 cm⁻¹, can provide information about lattice vibrational modes, which are sensitive to the crystal structure of the compound. spectroscopyonline.com
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.
In this compound, the primary chromophore is the benzyl group. The conjugated π-electron system of the benzene ring gives rise to characteristic absorption bands. msu.edu Aromatic compounds typically show absorptions in the 200 to 800 nm region. msu.edu The presence of conjugation shifts the absorption maximum to longer wavelengths. youtube.com For instance, the π → π* transition in the benzene ring of the benzyl group is expected to be a strong absorption. The aldehyde group itself has a weak n → π* transition, but this may be obscured by the stronger absorptions from the aromatic ring. In an aqueous acid solvent, a similar compound, benzylpiperazine, shows a maximum absorbance at 193 nm. swgdrug.org
Chromatographic Techniques for Purity and Analysis
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. mdpi.com Both gas chromatography (GC) and liquid chromatography (LC) are widely used in the analysis of piperazine derivatives. researchgate.netsigmaaldrich.com
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.com In the analysis of this compound, GC can be used to assess its purity and to identify any volatile impurities. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.
For piperazine derivatives, GC methods have been developed for their simultaneous detection and quantification. ikm.org.myrsc.org The choice of the column's stationary phase is critical for achieving good separation of closely related compounds. auburn.eduresearchgate.net For example, a 100% trifluoropropyl methyl polysiloxane column has been shown to provide optimum separation for some piperazine isomers. auburn.edu The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. swgdrug.org GC is often coupled with a mass spectrometer (GC-MS), which provides structural information and allows for definitive identification of the compound and any impurities. ikm.org.mynih.gov
Liquid Chromatography (LC)
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not volatile or are thermally unstable. mdpi.com HPLC is a cornerstone for the purity assessment and quantification of piperazine derivatives. researchgate.netresearchgate.net
In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For piperazine derivatives, reversed-phase chromatography is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. mdpi.com
Several HPLC methods have been developed for the analysis of piperazine compounds. researchgate.netqascf.com These methods often utilize UV or fluorescence detectors for quantification. qascf.com The choice of column, such as a C18 or C8 column, and the composition of the mobile phase are optimized to achieve good separation and peak shape. qascf.com LC can also be coupled with mass spectrometry (LC-MS), which provides high sensitivity and specificity for the identification and quantification of the target compound and its impurities. nih.gov
Table 2: Chromatographic Methods for the Analysis of Piperazine Derivatives
| Technique | Column Type | Detector | Application |
| Gas Chromatography (GC) | e.g., 100% trifluoropropyl methyl polysiloxane | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity assessment, identification of volatile impurities |
| Liquid Chromatography (LC/HPLC) | e.g., C8, C18 | UV-Vis, Fluorescence, Mass Spectrometry (MS) | Purity assessment, quantification, analysis of non-volatile impurities |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Prediction of Electronic Properties
Ionization Energy
The ionization energy (IE) is a fundamental electronic property that quantifies the minimum energy required to remove an electron from a molecule in its gaseous state. It is a key indicator of a molecule's reactivity, with lower IE values suggesting a greater ease of oxidation. For piperazine (B1678402) derivatives, the lone pairs of electrons on the nitrogen atoms are typically the most easily ionizable.
| Property | Calculated Value | Method | Source Compound |
| Ionization Energy | Data not available | DFT | 4-Benzylpiperazine-1-carbaldehyde |
| Ionization Energy | Computationally determined | DFT | Sodium 4-benzylpiperazine-1-carbodithioate |
Table 1: Ionization Energy Data for 4-Benzylpiperazine Derivatives
Electron Affinity
Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. A higher positive electron affinity indicates a greater propensity for a molecule to accept an electron. This property is crucial for understanding the potential of a compound to participate in reduction reactions.
Similar to ionization energy, direct experimental or theoretical values for the electron affinity of this compound are scarce. However, computational investigations on related piperazine carbodithioates have included the calculation of their electron affinities. qau.edu.pk These studies provide a theoretical framework for predicting the electron-accepting capabilities of the broader class of 4-benzylpiperazine compounds.
| Property | Calculated Value | Method | Source Compound |
| Electron Affinity | Data not available | DFT | This compound |
| Electron Affinity | Computationally determined | DFT | Sodium 4-benzylpiperazine-1-carbodithioate |
Table 2: Electron Affinity Data for 4-Benzylpiperazine Derivatives
Dipole Moment
The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of electron density over the molecule. It is a critical parameter for understanding a molecule's solubility, its interaction with polar solvents, and its binding affinity to biological receptors.
Computational methods, particularly DFT, are widely used to calculate the dipole moment of molecules. For a complex derivative containing the 4-benzylpiperazine moiety, DFT calculations have been employed to determine its dipole moment. researchgate.net Such calculations for this compound would reveal the magnitude and direction of its polarity, influenced by the electronegative oxygen and nitrogen atoms. A study on sodium 4-benzylpiperazine-1-carbodithioate also involved the computational determination of its dipole moment. qau.edu.pk
| Property | Calculated Value | Method | Source Compound |
| Dipole Moment | Data not available | DFT | This compound |
| Dipole Moment | Computationally determined | DFT | 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| Dipole Moment | Computationally determined | DFT | Sodium 4-benzylpiperazine-1-carbodithioate |
Table 3: Dipole Moment Data for 4-Benzylpiperazine Derivatives
Charge Distribution on Atoms
The distribution of partial charges on the atoms within a molecule is fundamental to understanding its chemical behavior, including its electrostatic interactions with other molecules. Computational methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify this charge distribution.
In a study of a complex molecule incorporating a 4-benzylpiperazine unit, NBO analysis was used to understand the charge delocalization and stability of the molecule. researchgate.net MEP maps, also derived from DFT calculations, provide a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net For this compound, the oxygen atom of the carbaldehyde group and the nitrogen atoms of the piperazine ring would be expected to have significant negative charge accumulation, making them potential sites for interaction with electrophiles or hydrogen bond donors.
| Analysis Method | Key Findings | Source Compound |
| NBO Analysis | Elucidates charge transfer and hyper-conjugative interactions contributing to molecular stability. | 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| MEP Mapping | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. | 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| Charge Distribution | Computationally determined for individual atoms. | Sodium 4-benzylpiperazine-1-carbodithioate |
Table 4: Charge Distribution Analysis of 4-Benzylpiperazine Derivatives
Computational Spectroscopy (e.g., NMR, IR, Raman Predictions)
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of NMR chemical shifts, as well as IR and Raman vibrational frequencies, can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their molecular structure and bonding.
DFT calculations are routinely used to predict the vibrational spectra (IR and Raman) of molecules. mdpi.com For a derivative containing the 4-benzylpiperazine moiety, theoretical vibrational frequencies have been calculated to aid in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.net Such calculations for this compound would predict characteristic stretching frequencies for the C=O bond of the aldehyde, the C-N bonds of the piperazine ring, and the various C-H bonds of the benzyl (B1604629) and piperazine groups.
Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed using computational methods. nih.gov These predictions, when compared with experimental data, can confirm the proposed structure of a molecule and help in assigning specific resonances to individual atoms. For this compound, computational NMR spectroscopy would predict the chemical shifts of the protons and carbons in the benzyl, piperazine, and carbaldehyde moieties.
| Spectroscopic Technique | Predicted Data | Method |
| FT-IR | Vibrational frequencies and assignments | DFT (e.g., B3LYP) |
| FT-Raman | Vibrational frequencies and assignments | DFT (e.g., B3LYP) |
| ¹H NMR | Chemical shifts | GIAO, DFT |
| ¹³C NMR | Chemical shifts | GIAO, DFT |
Table 5: Overview of Computational Spectroscopy Predictions
Mechanistic Investigations through Computational Methods
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into reaction pathways and the structures of transient species like transition states.
Elucidation of Reaction Pathways and Transition States
For reactions involving this compound, computational methods can be used to map out the potential energy surface, identifying the most favorable reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.
For instance, in reactions such as the synthesis of this compound from 1-benzylpiperazine (B3395278) and a formylating agent, or its subsequent functionalization, computational studies can elucidate the step-by-step mechanism. By modeling the interaction of reactants and catalysts, researchers can gain a detailed understanding of bond-breaking and bond-forming processes. While specific mechanistic studies on this compound are not extensively documented, the methodologies have been applied to related piperazine derivatives, demonstrating the potential of computational chemistry to unravel complex reaction mechanisms. muni.cz
Solvent Effects on Reaction Mechanisms
Computational and theoretical studies have been instrumental in elucidating the role of solvents in the reaction mechanisms involving piperazine derivatives. The choice of solvent can significantly influence reaction rates and even alter mechanistic pathways by stabilizing or destabilizing reactants, transition states, and products through various intermolecular interactions.
A study on the reaction between piperazine and benzyl bromide, a process structurally related to the synthesis of benzylpiperazine derivatives, revealed the profound impact of the solvent environment. researchgate.net The reaction rates were determined in twelve different protic and aprotic solvents, and the data was analyzed using a Linear Solvation Energy Relationship (LSER). The analysis indicated that the rate of reaction is influenced by several solvent properties, including its electrophilicity (E), hydrogen bond donor ability (α), and dipolarity/polarizability (π*). researchgate.net
The key findings from the LSER analysis were:
The transition state is more solvated than the reactants, primarily due to the solvent's hydrogen bond donating ability and polarizability. This solvation stabilizes the transition state and accelerates the reaction. researchgate.net
Conversely, the reactants are more solvated than the transition state due to the solvent's electrophilicity, which can slow down the reaction. researchgate.net
Further investigation into solvent mixtures, such as methanol (B129727) and dimethylformamide, showed that the reaction rate reaches its maximum where the dipolar interactions between the two solvents are strongest. researchgate.net This highlights the complex interplay of solvent-solvent and solvent-solute interactions in dictating the reaction kinetics.
Table 1: Solvent Properties and Their Influence on Reaction Rates
| Solvent Property | Symbol | Influence on Transition State Solvation | Influence on Reactant Solvation | Overall Effect on Rate |
|---|---|---|---|---|
| Hydrogen Bond Donor Ability | α | Increased | - | Accelerates |
| Dipolarity/Polarizability | π* | Increased | - | Accelerates |
| Electrophilicity | E | - | Increased | Retards |
Data derived from studies on the reaction between piperazine and benzyl bromide. researchgate.net
These findings underscore the necessity of careful solvent selection in the synthesis and reactions of compounds like this compound. The polarity, hydrogen bonding capabilities, and electrophilic nature of the solvent are critical parameters that must be considered to optimize reaction conditions and yields.
Prediction of Acid-Base Equilibria (pKa)
The acid-base properties, specifically the pKa values, of piperazine derivatives are fundamental to understanding their behavior in physiological and chemical systems. The piperazine ring contains two nitrogen atoms that can be protonated, and their basicity is significantly influenced by the substituents attached to them. Computational methods have become a vital tool for predicting these pKa values, offering insights that guide synthesis and drug design. muni.czmuni.cz
For piperazine and its derivatives, computer modeling of acid-base equilibria is used to predict suitable reaction conditions. muni.cz The introduction of an electron-withdrawing group, such as the carbaldehyde group in this compound, is expected to decrease the basicity of the adjacent nitrogen atom (N-1). Conversely, the benzyl group at the N-4 position has a less pronounced electronic effect.
Computational programs like Epik, as implemented in the Schrödinger software suite, are used for pKa prediction and the generation of protonation states for drug-like molecules. nih.gov These predictions are crucial for developing physiologically based pharmacokinetic (PBPK) models, which rely on physicochemical properties like pKa to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. simulations-plus.com
Studies on the acid-base constants of piperazine and its derivatives, such as 1-acetylpiperazine, demonstrate the impact of N-substitution. The presence of an acyl group significantly lowers the basicity compared to the parent piperazine.
Table 2: Comparison of Experimental Acid-Base Constants (pKa) for Piperazine and a Substituted Derivative
| Compound | pKa1 | pKa2 |
|---|---|---|
| Piperazine | 9.73 | 5.35 |
| 1-Acetylpiperazine | 7.75 | - |
This table illustrates the effect of an electron-withdrawing group on the basicity of the piperazine ring. Data from related studies. muni.cz
The prediction of pKa is essential not only for understanding reaction mechanisms under different pH conditions but also for predicting the charge state of a molecule at a specific pH. This information is critical for studies involving molecular docking and binding affinity, as the protonation state can dramatically affect the interactions between a ligand and its biological target. nih.govresearchgate.net For instance, molecular modeling studies of benzylpiperazine derivatives as enzyme inhibitors require accurate determination of the protonation state to understand key hydrogen-bond interactions within the binding site. unisi.it
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The development of new and efficient synthetic pathways for 4-benzylpiperazine-1-carbaldehyde and its precursors is an ongoing area of research. Traditional methods often involve the reaction of piperazine (B1678402) with benzyl (B1604629) chloride, which can lead to a mixture of mono- and di-substituted products, necessitating complex purification steps. orgsyn.org A modified approach that yields the pure 1-benzylpiperazine (B3395278) dihydrochloride (B599025) in a short time from readily available starting materials has been described, avoiding the formation of the disubstituted byproduct. orgsyn.org
Microwave-assisted synthesis is emerging as a high-yielding, efficient, and low-cost method for preparing derivatives of related amine compounds, suggesting its potential applicability to the synthesis of this compound. lookchem.com These methods offer advantages such as operational simplicity, reduced reaction times, and easier purification. lookchem.com
Green Chemistry Approaches in its Synthesis and Derivatization
In line with the growing emphasis on sustainable chemical practices, green chemistry principles are being increasingly applied to the synthesis and modification of this compound.
Solvent-Free Reactions
Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and environmental impact. The Kabachnik–Fields reaction, for example, has been successfully employed for the one-pot, three-component synthesis of phosphonates under solvent-free microwave irradiation, demonstrating the feasibility of such approaches for complex molecule synthesis. researchgate.net The use of visible light as a natural and green energy source is also being explored to catalyze organic transformations, offering a cost-effective and environmentally benign alternative to traditional methods that often rely on toxic solvents and catalysts. acs.org
Catalyst Development for Enhanced Sustainability
The design and application of green catalysts are central to sustainable organic synthesis. mdpi.com Research is focused on developing catalysts that are efficient, reusable, and operate under mild conditions. For instance, nanoporous AlSBA-15 has been investigated as a catalyst, showcasing the move towards heterogeneous catalysts that can be easily separated from the reaction mixture. researchgate.net The development of binuclear dioxomolybdenum catalysts and noble metal-free catalysts further highlights the drive to create more sustainable and economically viable synthetic processes. mdpi.com In the context of the broader piperazine class, the synthesis of piperazine quaternary ammonium (B1175870) alkali catalysts for isocyanate polymerization demonstrates the innovation in catalyst design to improve reaction efficiency and product selectivity. sioc-journal.cn
Advanced Derivatization for New Chemical Entities
The this compound moiety serves as a valuable building block for creating new and complex molecules with potential applications in medicinal chemistry. ontosight.ai
Synthesis of Complex Heterocyclic Systems Incorporating the this compound Moiety
The piperazine ring is a privileged scaffold in drug discovery, and its incorporation into more complex heterocyclic systems is a key strategy for developing novel therapeutic agents. researchgate.net The synthesis of fused heterocyclic systems, such as pyridofuro compounds, starting from functionalized pyridines, illustrates the chemical versatility of these precursors. researchgate.net The construction of complex bispiro-fused heterocycles through multi-component reactions catalyzed by green heterogeneous catalysts is another promising avenue. researchgate.net These approaches allow for the rapid assembly of architecturally complex molecules from simple starting materials.
Exploration of Diverse Linker Chemistries for Scaffold Extension
The extension of the this compound scaffold through various linker chemistries is a critical area of exploration for creating molecules with tailored properties. The piperazine ring is often used as a linker to connect different pharmacophores, thereby generating novel heterocycles. The synthesis of 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate via an electrophilic substitution reaction showcases a method for scaffold extension. connectjournals.com Furthermore, the use of carbamate (B1207046) linkers in the synthesis of piperazine derivatives highlights the diverse chemical strategies available for modifying and extending the core structure. nih.gov This flexibility allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules.
Refined Computational Methodologies for Predicting Chemical Behavior and Reactivity
The application of computational chemistry to predict the behavior of molecules like this compound is a rapidly advancing field. Future research is expected to leverage more sophisticated theoretical models to provide deeper insights into its structural, electronic, and reactive properties.
Detailed research findings indicate that Density Functional Theory (DFT) is a powerful tool for this purpose. By employing methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional structure of this compound. This foundational analysis allows for the calculation of various quantum chemical parameters that are crucial for predicting reactivity.
Key areas of computational investigation include:
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests the molecule is more reactive. For this compound, refined calculations of the FMOs will help identify the likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications.
Molecular Electrostatic Potential (MEP) Mapping: MEP analysis provides a visual representation of the charge distribution across a molecule. For this compound, MEP maps can identify electron-rich regions (negative potential), such as those around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), typically around hydrogen atoms, which are prone to nucleophilic attack.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, for instance, in the presence of a solvent or interacting with a biological target. These simulations provide insights into conformational flexibility and the stability of potential interactions, which is particularly relevant for drug discovery applications.
Vibrational Spectral Analysis: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. Comparing these predicted spectra with experimental data serves as a method of structural validation and helps in understanding the vibrational modes of the compound.
By refining these computational approaches, researchers can create a highly detailed in-silico profile of this compound. This predictive power can accelerate research by prioritizing more promising synthetic routes and offering hypotheses about the molecule's interactions and stability before engaging in extensive laboratory work.
Table 1: Computational Methods for Analyzing this compound
| Computational Method | Parameter/Analysis | Predicted Property/Application | Relevant Sources |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Quantum Chemical Parameters | Stable molecular structure, Reactivity | |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO Energy Gap | Chemical stability, Reaction sites | |
| Molecular Electrostatic Potential (MEP) | Charge Distribution Mapping | Sites for electrophilic/nucleophilic attack | |
| Molecular Dynamics (MD) Simulations | Adsorption Behavior, Conformational Changes | Interaction stability, Dynamic behavior |
Development of Advanced Analytical Techniques for Trace Analysis and Purity Assessment
Ensuring the purity and accurately quantifying the presence of this compound, especially at low concentrations, is critical for its application in research and potential use as a synthetic intermediate. Future research will focus on developing more sensitive, selective, and robust analytical methods.
Currently, chromatographic techniques form the cornerstone of analysis for piperazine-related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful.
Future advancements are likely to include:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers exceptionally high sensitivity and selectivity, making it ideal for trace analysis. A method developed for piperazine residues in complex matrices demonstrated a limit of detection (LOD) as low as 0.3 µg/kg and a limit of quantification (
Q & A
Q. What are the standard synthetic routes for 4-Benzylpiperazine-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer :
Two primary routes are documented:- Route 1 : Starting from benzoic acid derivatives, involving sequential acylation, bromination, and esterification. Key parameters include solvent polarity (e.g., DMF vs. THF), reaction time (6–24 hours), and stoichiometric ratios of intermediates (e.g., 1:1.5 molar ratio of aldehyde to amine) .
- Route 2 : Reductive amination via continuous-flow hydrogenation, using benzaldehyde and piperazine under H₂ gas. Advantages include scalability (gram to kilogram) and elimination of protecting groups. Catalyst choice (e.g., Pd/C vs. Raney Ni) and residence time (30–60 minutes) critically affect yield .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Structural Characterization : Use IR spectroscopy for carbonyl (C=O) stretching (~1700 cm⁻¹) and HNMR for aldehyde proton resonance (δ 9.5–10.0 ppm). Crystallographic data (CCDC-1990392) can resolve stereochemical ambiguities .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproducts. Melting point consistency (±2°C) is a quick purity indicator .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight containers, away from oxidizers (e.g., peroxides).
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Documented hazards include skin/eye irritation (Category 2) .
Advanced Research Questions
Q. How can synthetic yields be optimized for challenging piperazine derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while dichloromethane minimizes side reactions in reductive amination .
- Catalyst Optimization : Test transition-metal catalysts (e.g., PtO₂) for hydrogenation efficiency. Computational tools (DFT) can predict activation barriers for intermediates .
Q. What computational strategies are suitable for predicting biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT₁A/2A). Validate with experimental IC₅₀ values from radioligand binding assays .
- QSAR Modeling : Train models on piperazine derivatives with known antimicrobial activity (e.g., MIC data). Descriptors like logP and topological polar surface area (TPSA) correlate with membrane permeability .
Q. How to address low yields in reductive amination reactions?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to maintain precise temperature (50–80°C) and H₂ pressure (5–10 bar). Residence time optimization (≥45 minutes) reduces incomplete conversions .
- Byproduct Analysis : Use LC-MS to identify imine intermediates or over-reduced products. Adjust pH (6–7) to stabilize the aldehyde group during reaction .
Q. How to evaluate the compound’s potential in enzyme inhibition studies?
- Methodological Answer :
- In Vitro Assays : Perform kinetic assays (e.g., Michaelis-Menten) with acetylcholinesterase or monoamine oxidase. Compare IC₅₀ values to reference inhibitors (e.g., donepezil or clorgyline) .
- Cell-Based Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Pair with ROS detection kits to probe oxidative stress mechanisms .
Q. How to resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (24 vs. 48 hours).
- Structural Validation : Reconfirm compound identity via HRMS and 2D-NMR (COSY, NOESY) to rule out degradation or isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
